An In-Depth Technical Guide on the Core Physical Properties of 4-Ethoxycarbonyl-2-nitrophenylboronic acid
An In-Depth Technical Guide on the Core Physical Properties of 4-Ethoxycarbonyl-2-nitrophenylboronic acid
<Technical Guide: 4-Ethoxycarbonyl-2-nitrophenylboronic acid >
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 4-Ethoxycarbonyl-2-nitrophenylboronic acid, a pivotal organoboron compound in modern synthetic chemistry. The document details its fundamental physical and chemical properties, offers insights into its characterization and safe handling, and discusses its application, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This guide is tailored for professionals in research and drug development who require a deep, practical understanding of this versatile reagent.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Phenylboronic acids are a class of organic compounds characterized by a phenyl group and a boronic acid functional group (-B(OH)₂). They are instrumental in organic synthesis, most notably as key reactants in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] The specific nature and position of substituents on the phenyl ring profoundly influence the reactivity and utility of these compounds.
4-Ethoxycarbonyl-2-nitrophenylboronic acid, with its distinct substitution pattern, presents a unique electronic landscape that makes it a valuable building block in the synthesis of complex molecules, including pharmaceutical intermediates and advanced materials.[3] This guide will delve into the essential physical properties of this compound, providing the foundational knowledge necessary for its effective and safe use in a laboratory setting.
Core Physical and Chemical Properties
A thorough understanding of a reagent's physical properties is critical for its successful application. These characteristics dictate choices regarding solvents, reaction conditions, purification methods, and storage.
Table 1: Key Physical and Chemical Properties of 4-Ethoxycarbonyl-2-nitrophenylboronic acid
| Property | Value |
| Molecular Formula | C₉H₁₀BNO₆[4][5] |
| Molecular Weight | 238.99 g/mol [4][5] |
| Appearance | White to light yellow powder or crystals[4][6] |
| Melting Point | 116-118 °C[5][7] or 125 °C[4] |
| Solubility | Soluble in methanol, ether, and ethanol.[8] |
| CAS Number | 5785-70-6[5][6][7][9] |
Expert Insight: The noted variability in the melting point (116-118 °C vs. 125 °C) from different suppliers can be attributed to the presence of varying amounts of its anhydride, the boroxine. Boronic acids are prone to dehydration, which can lead to the formation of these cyclic trimers.[10] For reactions that are sensitive to stoichiometry, it is crucial to use a freshly opened or properly stored sample to minimize the impact of anhydride content.
Structural Characterization and Purity Assessment
Verifying the structure and purity of 4-Ethoxycarbonyl-2-nitrophenylboronic acid is essential to ensure predictable reactivity and reproducible results.
Chemical Structure
The molecule consists of a benzene ring substituted with a boronic acid group at position 1, a nitro group at position 2, and an ethoxycarbonyl group at position 4.
Caption: Structure of 4-Ethoxycarbonyl-2-nitrophenylboronic acid.
Experimental Protocol: Purity Verification by ¹H NMR Spectroscopy
Causality: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts, integration, and splitting patterns of the proton signals can confirm the structure of the target compound and detect the presence of impurities.
Methodology:
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Sample Preparation: Dissolve 5-10 mg of 4-Ethoxycarbonyl-2-nitrophenylboronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Analysis:
-
Expected Signals: The spectrum should show characteristic signals for the aromatic protons, the ethyl group of the ester (a quartet and a triplet), and a broad singlet for the hydroxyl protons of the boronic acid. The precise chemical shifts will be influenced by the solvent.
-
Purity Assessment: The integration of the signals should correspond to the number of protons in each group. The absence of significant unassignable peaks indicates high purity. The presence of water can be observed as a broad peak, which can be confirmed by a D₂O exchange experiment.
-
Trustworthiness: This protocol is self-validating as the expected ¹H NMR spectrum for 4-Ethoxycarbonyl-2-nitrophenylboronic acid is unique. Comparison of the acquired spectrum with a reference spectrum or predicted chemical shifts provides a high degree of confidence in the compound's identity and purity.[11]
Safe Handling and Storage
Proper handling and storage are crucial for maintaining the quality and ensuring the safety of personnel.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Handle the compound in a well-ventilated fume hood to avoid inhalation of the powder.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and direct sunlight.[12][13] Storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended to prevent degradation and anhydride formation.[7]
Application in Suzuki-Miyaura Cross-Coupling
The primary application of 4-Ethoxycarbonyl-2-nitrophenylboronic acid is in Suzuki-Miyaura cross-coupling reactions.[14][15] The electron-withdrawing nitro group and the ester functionality make it a versatile partner for coupling with various aryl and heteroaryl halides.
Caption: A simplified workflow of a Suzuki-Miyaura cross-coupling reaction.
Expert Insight: The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, and solvent. For a substrate like 4-Ethoxycarbonyl-2-nitrophenylboronic acid, a palladium(0) catalyst such as Pd(PPh₃)₄ or a more active pre-catalyst system is typically employed. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. The solvent system (e.g., toluene/water, dioxane/water) must be chosen to ensure adequate solubility of all reactants.
Conclusion
4-Ethoxycarbonyl-2-nitrophenylboronic acid is a highly valuable and versatile reagent in the field of organic synthesis. Its unique structural and electronic properties make it an important building block for the creation of complex organic molecules. A comprehensive understanding of its physical properties, coupled with rigorous characterization and adherence to safe handling protocols, is essential for its successful and reproducible application in research and development. This guide has provided a detailed overview of these critical aspects to empower scientists in their synthetic endeavors.
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